molecular formula C4H8BrNO2 B13606139 2-bromo-N-methoxy-N-methyl(2H2)acetamide

2-bromo-N-methoxy-N-methyl(2H2)acetamide

Cat. No.: B13606139
M. Wt: 184.03 g/mol
InChI Key: GKJMVMJIDBDPDZ-SMZGMGDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-methoxy-N-methyl(2H2)acetamide is a chemical compound with the molecular formula C4H8BrNO2 and a molecular weight of 182.02 g/mol . It is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 2-bromo-N-methoxy-N-methyl(2H2)acetamide typically involves the reaction of bromoacetyl bromide with N-methoxymethanamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

2-bromo-N-methoxy-N-methyl(2H2)acetamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen transfer agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-methoxy-N-methyl(2H2)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-methoxy-N-methyl(2H2)acetamide involves its function as an electrophilic reagent. It can react with nucleophiles to form new chemical bonds, making it useful in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

2-bromo-N-methoxy-N-methyl(2H2)acetamide can be compared with other similar compounds, such as:

The presence of both the bromine atom and the methoxy group in this compound makes it unique and versatile in various chemical reactions and applications.

Properties

Molecular Formula

C4H8BrNO2

Molecular Weight

184.03 g/mol

IUPAC Name

2-bromo-2,2-dideuterio-N-methoxy-N-methylacetamide

InChI

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3/i3D2

InChI Key

GKJMVMJIDBDPDZ-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N(C)OC)Br

Canonical SMILES

CN(C(=O)CBr)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.